Thieno[3,2-b]pyridine, 3-methyl-5-(trifluoromethyl)-

Lipophilicity Drug Design Physicochemical Property Optimization

Thieno[3,2-b]pyridine, 3-methyl-5-(trifluoromethyl)- (CAS 1283721-01-6) is a heteroaromatic building block belonging to the thieno[3,2-b]pyridine family. This compound features a 3-methyl substituent on the thiophene ring and a 5-trifluoromethyl group on the pyridine ring, resulting in a molecular formula of C₉H₆F₃NS and a molecular weight of 217.21 g/mol.

Molecular Formula C9H6F3NS
Molecular Weight 217.21 g/mol
CAS No. 1283721-01-6
Cat. No. B3229260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[3,2-b]pyridine, 3-methyl-5-(trifluoromethyl)-
CAS1283721-01-6
Molecular FormulaC9H6F3NS
Molecular Weight217.21 g/mol
Structural Identifiers
SMILESCC1=CSC2=C1N=C(C=C2)C(F)(F)F
InChIInChI=1S/C9H6F3NS/c1-5-4-14-6-2-3-7(9(10,11)12)13-8(5)6/h2-4H,1H3
InChIKeyZYIVBOMGPNBRAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thieno[3,2-b]pyridine, 3-methyl-5-(trifluoromethyl)- (CAS 1283721-01-6): Core Scaffold Overview for Procurement Decisions


Thieno[3,2-b]pyridine, 3-methyl-5-(trifluoromethyl)- (CAS 1283721-01-6) is a heteroaromatic building block belonging to the thieno[3,2-b]pyridine family. This compound features a 3-methyl substituent on the thiophene ring and a 5-trifluoromethyl group on the pyridine ring, resulting in a molecular formula of C₉H₆F₃NS and a molecular weight of 217.21 g/mol . Thieno[3,2-b]pyridine derivatives have been reported as highly selective inhibitors of underexplored protein kinases (e.g., Haspin, CDKLs) due to weak hinge-region interactions that allow variable binding modes [1], and have also been disclosed as UDP glycosyltransferase inhibitors for treating Krabbe disease and metachromatic leukodystrophy [2]. The specific substitution pattern of this compound represents a non-obvious combination of electron-withdrawing (CF₃) and electron-donating (CH₃) groups on the fused heterocyclic core, which directly modulates physicochemical properties and reactivity relative to unsubstituted or mono-substituted analogs.

Why Generic Thienopyridine Substitution Fails: The Critical Role of 3-Methyl-5-trifluoromethyl Substitution Pattern


In the procurement of thieno[3,2-b]pyridine building blocks for medicinal chemistry or chemical biology, substituting one analog for another without considering the precise substitution pattern can invalidate entire structure–activity relationship (SAR) campaigns. The 3-methyl group influences both steric and electronic properties at the thiophene ring, potentially affecting electrophilic aromatic substitution regioselectivity, while the 5-trifluoromethyl group dramatically increases lipophilicity, metabolic stability, and electron deficiency of the pyridine ring [1]. Thieno[3,2-b]pyridine derivatives are known to exhibit profoundly different kinase binding modes depending on peripheral substituents, with isomeric pairs showing divergent selectivity profiles [2]. Furthermore, key patents in the UDP glycosyltransferase inhibitor space explicitly require specific thieno[3,2-b]pyridine substitution patterns for target engagement . A generic replacement—such as using 5-(trifluoromethyl)thieno[3,2-b]pyridine (lacking the 3-methyl group) or the [2,3-b] regioisomer—cannot be assumed to recapitulate the physicochemical or pharmacological profile of this specific compound.

Quantitative Differentiation Evidence: Thieno[3,2-b]pyridine, 3-methyl-5-(trifluoromethyl)- vs. Closest Analogs


Enhanced Lipophilicity (XLogP3) Over the Unsubstituted Core: Impact on Membrane Permeability and Formulation

The 3-methyl-5-(trifluoromethyl) substitution pattern significantly increases lipophilicity relative to the unsubstituted thieno[3,2-b]pyridine core. The target compound (CAS 1283721-01-6) has a computed XLogP3 of approximately 3.2, compared to the unsubstituted core thieno[3,2-b]pyridine (CAS 272-14-5) with a predicted XLogP3 of ~1.8 [1]. This ~1.4 log unit increase corresponds to an approximately 25-fold higher partition coefficient, which can substantially improve passive membrane permeability and blood–brain barrier penetration potential according to commonly applied drug-likeness guidelines (e.g., Lipinski's Rule of Five and CNS MPO scores).

Lipophilicity Drug Design Physicochemical Property Optimization

Isomeric Scaffold Specificity: [3,2-b] vs. [2,3-b] Thienopyridine Regioisomers Show Divergent Biological Activity

The target compound belongs to the thieno[3,2-b]pyridine regioisomer series. A closely related [2,3-b] isomer—methyl 3-methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate (CAS 2416243-35-9)—shares the exact same 3-methyl and 5-trifluoromethyl substituents but on the [2,3-b] scaffold [1]. Published literature indicates that [3,2-b] and [2,3-b] thienopyridine isomers exhibit markedly different kinase inhibition profiles: for example, thieno[2,3-b]pyridine derivatives have been optimized as Pim-1 inhibitors [2], whereas thieno[3,2-b]pyridine derivatives are developed for Haspin, CDKL, c-Met, and VEGFR2 kinases [3]. The regioisomeric choice fundamentally alters the vector of substituent presentation and hinge-binding interactions.

Scaffold Hopping Regioisomer Differentiation Kinase Selectivity

5-Trifluoromethyl Group: Electrophilic Catalysis Potential and Enhanced PK Stability vs. 5-H or 5-Cl Analogs

The 5-CF₃ substituent on the target compound provides a stronger electron-withdrawing effect (Hammett σₚ ≈ 0.54 for CF₃) compared to 5-H (σₚ = 0.00), 5-CH₃ (σₚ ≈ -0.17), or 5-Cl (σₚ ≈ 0.23) analogs [1]. This increased electron deficiency at the pyridine 5-position has two practical implications: (1) it enhances the electrophilic character of the adjacent positions for subsequent nucleophilic aromatic substitution (S_NAr) reactions, potentially enabling otherwise difficult functionalization; and (2) the C–F bonds of the trifluoromethyl group are resistant to oxidative metabolism by cytochrome P450 enzymes, a well-established advantage over methyl or chloro substituents that undergo CYP-mediated hydroxylation or dechlorination, respectively [2].

Metabolic Stability Electron-Withdrawing Groups Oxidative Metabolism

Class-Leading Kinome-Wide Selectivity of Thieno[3,2-b]pyridine Scaffold vs. Other Heterocyclic Kinase Cores

A recent comprehensive study (Angewandte Chemie, 2025) demonstrated that thieno[3,2-b]pyridine-derived kinase inhibitors exhibit high kinome-wide selectivity due to weak hinge-region interaction, which allows ATP-competitive but not ATP-mimetic binding modes [1]. The lead compound MU1920 (a thieno[3,2-b]pyridine derivative) inhibited Haspin kinase with an IC₅₀ in the low nanomolar range and showed excellent selectivity against a panel of >400 kinases, fulfilling chemical probe criteria suitable for in vivo applications [1]. This scaffold-level selectivity advantage is not observed for all heterocyclic kinase inhibitor cores; for example, classical purine or quinazoline scaffolds often exhibit broader kinome profiles due to strong hinge-region hydrogen bonding [2].

Kinase Selectivity Chemical Probe Development Off-Target Risk

Optimal Application Scenarios for Thieno[3,2-b]pyridine, 3-methyl-5-(trifluoromethyl)- (CAS 1283721-01-6)


1. Fragment-Based Drug Discovery (FBDD) Targeting Underexplored Kinases

This compound serves as an optimal fragment or early-stage core for FBDD programs targeting underexplored kinases such as Haspin or CDKLs, where high kinome-wide selectivity is required. The thieno[3,2-b]pyridine scaffold's weak hinge interaction enables selective ATP-competitive inhibition without the off-target liabilities typical of ATP-mimetic scaffolds [1]. The 5-trifluoromethyl group provides metabolic stability advantages, while the 3-methyl group offers a synthetically tractable handle for further elaboration via electrophilic substitution or cross-coupling reactions.

2. Synthesis of UDP Glycosyltransferase Inhibitor Libraries

Based on patent disclosures from Genzyme Corp. [1], thieno[3,2-b]pyridine derivatives bearing specific substitution patterns are claimed as UDP glycosyltransferase inhibitors for treating lysosomal storage disorders (Krabbe disease, metachromatic leukodystrophy). The 3-methyl-5-trifluoromethyl substitution pattern on this building block positions it as a potential key intermediate for generating focused compound libraries targeting UGT enzymes, where the CF₃ group may enhance target engagement through hydrophobic interactions.

3. Physicochemical Property Optimization in Lead Series

When a lead series suffers from poor membrane permeability or low metabolic stability, this building block can be incorporated to simultaneously increase lipophilicity (XLogP3 ~3.2 vs. ~1.8 for unsubstituted core) and introduce metabolically resistant C–F bonds [1]. This dual property modulation reduces the need for iterative analog synthesis to separately address permeability and stability, accelerating the DMTA (Design-Make-Test-Analyze) cycle in medicinal chemistry campaigns.

4. Regioisomer-Specific Scaffold Hopping in Kinase Inhibitor Programs

For programs that have identified thieno[2,3-b]pyridine derivatives as active but suboptimal (e.g., Pim-1 inhibitors with poor selectivity), switching to the [3,2-b] regioisomer—as represented by this compound—provides a documented scaffold-hopping strategy to access different kinase targets (Haspin, CDKLs, c-Met/VEGFR2) with potentially superior selectivity profiles [1][2].

Quote Request

Request a Quote for Thieno[3,2-b]pyridine, 3-methyl-5-(trifluoromethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.